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Compound of Interest

Compound Name: 2-Fluoro-5-nitroaniline

Cat. No.: B1294389 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the key spectroscopic data for the

compound 2-Fluoro-5-nitroaniline (CAS No: 369-36-8), a significant intermediate in the

synthesis of various pharmaceuticals and agrochemicals. The following sections detail its

Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along

with the experimental protocols for data acquisition.

Spectroscopic Data Summary
The structural and electronic properties of 2-Fluoro-5-nitroaniline have been characterized

using several spectroscopic techniques. The quantitative data are summarized in the tables

below for ease of reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework and

the chemical environment of the fluorine atom. The following data are predicted values, as

comprehensive, experimentally-derived public data is limited. These predictions are based on

established algorithms and serve as a reliable reference for spectral interpretation.

Table 1: Predicted ¹H NMR Data for 2-Fluoro-5-nitroaniline (500 MHz, in CDCl₃)
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Chemical Shift (δ)
ppm

Multiplicity
Coupling Constant
(J) Hz

Assignment

7.63 dd
J(H,H) = 2.6, J(H,F)
= 5.8

H-6

7.55 ddd
J(H,H) = 8.9, J(H,H) =

2.6, J(H,F) = 2.6
H-4

6.98 dd
J(H,H) = 8.9, J(H,F) =

10.5
H-3

| 4.45 | br s | - | -NH₂ |

Table 2: Predicted ¹³C NMR Data for 2-Fluoro-5-nitroaniline (125 MHz, in CDCl₃)

Chemical Shift (δ) ppm Assignment

155.1 (d, ¹J(C,F) = 245.0 Hz) C-2

149.3 C-5

135.8 (d, ²J(C,F) = 12.0 Hz) C-1

118.0 (d, ⁴J(C,F) = 3.0 Hz) C-6

116.2 (d, ²J(C,F) = 24.0 Hz) C-3

| 110.1 (d, ³J(C,F) = 8.0 Hz) | C-4 |

Table 3: Predicted ¹⁹F NMR Data for 2-Fluoro-5-nitroaniline (470 MHz, in CDCl₃)

Chemical Shift (δ) ppm Assignment

| -124.5 | Ar-F |

Infrared (IR) Spectroscopy
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The IR spectrum reveals the characteristic functional groups present in the molecule. The data

below corresponds to major absorption bands observed in the gas-phase spectrum.[1]

Table 4: Key IR Absorption Bands for 2-Fluoro-5-nitroaniline

Wavenumber
(cm⁻¹)

Intensity Vibrational Mode Functional Group

3510, 3400 Strong
N-H Symmetric &
Asymmetric
Stretching

-NH₂ (Amino)

1635 Strong
N-H Scissoring

(Bending)
-NH₂ (Amino)

1580 Strong
C=C Aromatic

Stretching
Aromatic Ring

1520 Very Strong
N-O Asymmetric

Stretching
-NO₂ (Nitro)

1350 Very Strong
N-O Symmetric

Stretching
-NO₂ (Nitro)

1250 Strong C-F Stretching Aryl-Fluoride

| 830 | Strong | C-H Out-of-Plane Bending | Aromatic Ring |

Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS) provides information on the molecular weight

and fragmentation pattern of the compound, aiding in its structural confirmation. The molecular

weight of 2-Fluoro-5-nitroaniline is 156.11 g/mol .[1][2]

Table 5: Major Fragments in the EI-Mass Spectrum of 2-Fluoro-5-nitroaniline
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m/z Ratio Relative Intensity (%) Proposed Fragment

156 100 [M]⁺ (Molecular Ion)

110 45 [M - NO₂]⁺

83 50 [M - NO₂ - HCN]⁺

82 25 [C₅H₃F]⁺

| 57 | 20 | [C₃H₃F]⁺ |

Experimental Protocols
The following sections describe standardized methodologies for the acquisition of the

spectroscopic data presented above.

NMR Spectroscopy
A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is recommended for analysis.

Sample Preparation: Dissolve 10-20 mg of 2-Fluoro-5-nitroaniline in approximately 0.6-0.7

mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃). The solution should be

filtered through a glass wool plug into a clean 5 mm NMR tube to remove any particulate

matter.

¹H NMR Acquisition: A standard single-pulse experiment is used. Key parameters include a

spectral width of 12-16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-

5 seconds.

¹³C NMR Acquisition: A proton-decoupled pulse sequence is typically employed. A higher

sample concentration (50-100 mg) may be required. Key parameters include a spectral width

of ~250 ppm, an acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds.

¹⁹F NMR Acquisition: A standard single-pulse experiment, often with proton decoupling to

simplify the spectrum, is used. The spectral width should be sufficient to cover the aryl-

fluoride region (e.g., -100 to -150 ppm). A relaxation delay of 1-5 seconds is standard. All

spectra are referenced to an internal standard (e.g., TMS for ¹H and ¹³C).
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Attenuated Total Reflectance (ATR) IR Spectroscopy
ATR-IR is a convenient method for analyzing solid powder samples with minimal preparation.

Instrument Setup: An FTIR spectrometer equipped with an ATR accessory (e.g., a single-

reflection diamond ATR crystal) is used.

Background Collection: A background spectrum of the clean, empty ATR crystal is recorded

to account for atmospheric and instrumental contributions.

Sample Analysis: A small amount of 2-Fluoro-5-nitroaniline powder is placed directly onto

the ATR crystal. A pressure clamp is applied to ensure firm and uniform contact between the

sample and the crystal surface.

Spectrum Acquisition: The IR spectrum is typically collected over a range of 4000-400 cm⁻¹

with a resolution of 4 cm⁻¹. Multiple scans (e.g., 16-32) are averaged to improve the signal-

to-noise ratio. The crystal is cleaned with a suitable solvent (e.g., isopropanol) after analysis.

Electron Ionization Mass Spectrometry (EI-MS)
EI-MS is a standard technique for volatile and thermally stable compounds.

Sample Introduction: The sample is introduced into the ion source, typically via a direct

insertion probe or through a gas chromatograph (GC) for purified samples. The sample is

vaporized by heating.

Ionization: In the ion source, the gaseous molecules are bombarded by a beam of electrons

with a standard energy of 70 eV. This causes the molecule to ionize and fragment.

Mass Analysis: The resulting positively charged ions are accelerated into a mass analyzer

(e.g., a quadrupole), which separates them based on their mass-to-charge (m/z) ratio.

Detection: The separated ions are detected, and their abundance is recorded, generating the

mass spectrum.

Visualized Workflows
The following diagrams illustrate the logical flow of the spectroscopic analysis process.
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Caption: General workflow for the spectroscopic analysis of 2-Fluoro-5-nitroaniline.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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